![molecular formula C5H7Cl2NS B1406728 (4-Chlorothiophen-2-yl)methanamine hydrochloride CAS No. 1890186-49-8](/img/structure/B1406728.png)
(4-Chlorothiophen-2-yl)methanamine hydrochloride
Overview
Description
Scientific Research Applications
Synthesis Techniques
Synthesis of 1-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine : A similar compound, 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, was synthesized using a high-yielding polyphosphoric acid condensation route, which could be relevant for the synthesis of (4-Chlorothiophen-2-yl)methanamine hydrochloride. This process was characterized using spectroscopic techniques like FT-IR, DSC, 13C/1H-NMR, and Mass spectrometry (Shimoga, Shin, & Kim, 2018).
Synthesis of Quinazoline-Based Ruthenium Complexes : (4-Phenylquinazolin-2-yl)methanamine, a compound structurally related to (4-Chlorothiophen-2-yl)methanamine hydrochloride, was synthesized and used to create N-heterocyclic ruthenium(II) complexes. These complexes demonstrated significant transfer hydrogenation reactions, indicating potential applications in catalytic processes (Karabuğa, Bars, Karakaya, & Gümüş, 2015).
Chemical Characterization and Applications
Iron(III) Complexes for Cellular Imaging and Photocytotoxicity : Iron(III) complexes involving a compound similar to (4-Chlorothiophen-2-yl)methanamine hydrochloride showed remarkable photocytotoxicity in red light and potential for cellular imaging. These complexes were ingested in the nucleus of HeLa and HaCaT cells, indicating applications in medical imaging and cancer treatment (Basu, Pant, Khan, Hussain, Kondaiah, & Chakravarty, 2014).
Apoptosis Induction and Anticancer Activity : A derivative of (4-Chlorothiophen-2-yl)methanamine hydrochloride demonstrated apoptosis induction and potential as an anticancer agent. This compound was identified through a high-throughput screening assay and showed significant activity against breast and colorectal cancer cell lines (Zhang, Kasibhatla, Kuemmerle, Kemnitzer, Ollis-Mason, Qiu, Crogan-Grundy, Tseng, Drewe, & Cai, 2005).
properties
IUPAC Name |
(4-chlorothiophen-2-yl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClNS.ClH/c6-4-1-5(2-7)8-3-4;/h1,3H,2,7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOJKHYRCAHXIEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1Cl)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Cl2NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chlorothiophen-2-yl)methanamine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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